molecular formula C11H12N2O B144491 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde CAS No. 138023-46-8

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde

Cat. No.: B144491
CAS No.: 138023-46-8
M. Wt: 188.23 g/mol
InChI Key: XTLHUIAHKGMMGB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H12N2O It is a derivative of quinoxaline, featuring a fused bicyclic structure that includes a quinoxaline ring and an ethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. Subsequent reduction and functionalization steps introduce the ethano bridge and the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: 2,3-Dihydro-1,4-ethanoquinoxaline-5-carboxylic acid.

    Reduction: 2,3-Dihydro-1,4-ethanoquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the ethano bridge and aldehyde group.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline without the ethano bridge.

    Quinoxaline-5-carbaldehyde: Similar structure but without the ethano bridge.

Uniqueness

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. The presence of the ethano bridge and the aldehyde group allows for specific interactions and reactivity that are not observed in its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-9-2-1-3-10-11(9)13-6-4-12(10)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLHUIAHKGMMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1C3=CC=CC(=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555379
Record name 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138023-46-8
Record name 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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